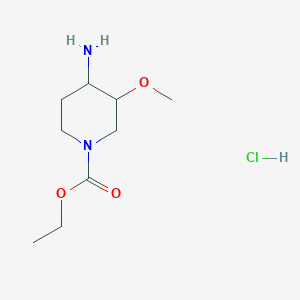![molecular formula C34H39N3O8S B12103407 (26-Amino-21,30-diethyl-12-ethynyl-5-hydroxy-6-methoxy-7-methyl-27-oxo-17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaen-22-yl) acetate](/img/structure/B12103407.png)
(26-Amino-21,30-diethyl-12-ethynyl-5-hydroxy-6-methoxy-7-methyl-27-oxo-17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaen-22-yl) acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (26-Amino-21,30-diethyl-12-ethynyl-5-hydroxy-6-methoxy-7-methyl-27-oxo-17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaen-22-yl) acetate is a complex organic molecule with a unique structure. This compound is characterized by multiple functional groups, including amino, ethynyl, hydroxy, methoxy, methyl, oxo, and acetate groups. Its intricate heptacyclic framework makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (26-Amino-21,30-diethyl-12-ethynyl-5-hydroxy-6-methoxy-7-methyl-27-oxo-17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[129613,1102,1304,9015,23016,20]triaconta-4(9),5,7,15,20,22-hexaen-22-yl) acetate involves multiple steps, each requiring specific reagents and conditions
Industrial Production Methods
Industrial production of this compound is challenging due to its complex structure. It requires precise control of reaction conditions and the use of advanced techniques such as chromatography for purification. The scalability of the synthesis process is often limited, making it a compound of interest primarily for research purposes rather than large-scale industrial applications.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes a variety of chemical reactions, including:
Oxidation: The hydroxy and methoxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxo group can be reduced to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the oxo group can produce a secondary alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a model molecule to study complex reaction mechanisms and the behavior of multifunctional organic compounds.
Biology
In biological research, it serves as a probe to investigate the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Medicine
In medicine, the compound is explored for its potential therapeutic properties, including its ability to modulate specific biochemical pathways.
Industry
Mechanism of Action
The mechanism by which (26-Amino-21,30-diethyl-12-ethynyl-5-hydroxy-6-methoxy-7-methyl-27-oxo-17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaen-22-yl) acetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in critical cellular processes. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (26-Amino-21,30-diethyl-12-ethynyl-5-hydroxy-6-methoxy-7-methyl-27-oxo-17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaen-22-yl) acetate
- This compound
Uniqueness
The uniqueness of this compound lies in its intricate heptacyclic structure and the presence of multiple functional groups. These features confer unique chemical properties and reactivity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C34H39N3O8S |
|---|---|
Molecular Weight |
649.8 g/mol |
IUPAC Name |
(26-amino-21,30-diethyl-12-ethynyl-5-hydroxy-6-methoxy-7-methyl-27-oxo-17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaen-22-yl) acetate |
InChI |
InChI=1S/C34H39N3O8S/c1-7-18-30(45-16(5)38)25-24(32-31(18)43-14-44-32)22-12-42-34(40)19(35)13-46-33(25)27-26-23-17(10-15(4)29(41-6)28(23)39)11-21(36(26)9-3)20(8-2)37(22)27/h2,10,19-22,26-27,33,39H,7,9,11-14,35H2,1,3-6H3 |
InChI Key |
LSSZSTLHKVHAHX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=C3C4COC(=O)C(CSC(C3=C1OC(=O)C)C5N4C(C6CC7=C(C5N6CC)C(=C(C(=C7)C)OC)O)C#C)N)OCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-Amino-13-ethenyl-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,10-trien-5-one](/img/structure/B12103356.png)
![2-[6-(2-Chloro-4-nitrophenoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12103362.png)
![[(2R)-5,5-Dimethyloxolan-2-yl]methanamine](/img/structure/B12103372.png)


![6-Benzyl-2-(pyridin-4-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol](/img/structure/B12103386.png)
![3-Ethyl-5a,5b,8,8-tetramethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11a,11b,12,13,13a,13b-octadecahydrocyclopenta[a]chrysene](/img/structure/B12103387.png)

